5-(N'-[2-Aminoethyl]thioureidofluorescein)
Beschreibung
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Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S.ClH/c24-7-8-25-22(32)26-12-1-4-16-15(9-12)21(29)31-23(16)17-5-2-13(27)10-19(17)30-20-11-14(28)3-6-18(20)23;/h1-6,9-11,27-28H,7-8,24H2,(H2,25,26,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDJUQLSKHSDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
5-(N'-[2-Aminoethyl]thioureidofluorescein) chemical properties
An In-Depth Technical Guide to 5-(N'-[2-Aminoethyl]thioureidofluorescein)
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and applications of 5-(N'-[2-Aminoethyl]thioureidofluorescein). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to facilitate the effective use of this versatile fluorescent probe.
Core Chemical and Physical Properties
5-(N'-[2-Aminoethyl]thioureidofluorescein is a derivative of fluorescein, a widely recognized fluorophore. Its structure is characterized by three key components: the fluorescein core responsible for its fluorescence, a stable thiourea linker, and a terminal primary amine on an ethyl spacer, which serves as a reactive handle for bioconjugation. This trifunctional nature makes it a valuable tool in creating complex fluorescent probes and labeling systems. The CAS number for this compound is 75453-82-6[1].
Spectroscopic Properties
The fluorescence characteristics of 5-(N'-[2-Aminoethyl]thioureidofluorescein are fundamentally governed by its fluorescein core. Like its parent molecule, it exhibits strong absorption of blue light and emits in the green portion of the visible spectrum.
-
Excitation and Emission: The maximum absorption (excitation) occurs at approximately 495 nm, with a maximum fluorescence emission around 519-525 nm.[2][3] These wavelengths are compatible with standard filter sets and the 488 nm spectral line of argon-ion lasers commonly used in fluorescence microscopy and flow cytometry.[]
-
pH Sensitivity: The fluorescence intensity of fluorescein and its derivatives is highly dependent on the pH of the surrounding environment.[] Fluorescein has a pKa of approximately 6.4, leading to significant changes in absorption and emission in the pH range of 5 to 9.[][5] The fluorescence decreases dramatically in acidic environments as the molecule transitions from the highly fluorescent dianion form to the less fluorescent monoanion and neutral forms.[6][7]
-
Photostability: A notable limitation of fluorescein-based dyes is their susceptibility to photobleaching upon prolonged exposure to intense light.[2][] Experimental designs should incorporate strategies to mitigate this, such as using antifade reagents, minimizing exposure times, and using neutral density filters to control illumination intensity.
Solubility and Stability
Fluorescein derivatives generally exhibit good solubility in water and other polar solvents.[8] The thiourea linker and aminoethyl group enhance the hydrophilic character of the molecule. For optimal performance and longevity:
-
Storage: Solutions should be protected from light and stored at low temperatures (e.g., -20°C) to minimize degradation.[]
-
Aqueous Stability: While the thiourea bond formed during synthesis is stable, the overall conjugate's stability can be influenced by temperature and pH.[7]
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 75453-82-6 | [1] |
| Molecular Formula | C23H20N4O5S | (Calculated) |
| Molecular Weight | 476.5 g/mol | (Calculated) |
| Excitation Maximum (λex) | ~495 nm | [2][3] |
| Emission Maximum (λem) | ~520 nm | [][5] |
| Fluorescence pKa | ~6.4 | [][5] |
| Reactive Group | Primary Amine (-NH2) | (Inferred from structure) |
| Linkage Chemistry | Thiourea | [6][7] |
Synthesis and Reactivity
Understanding the synthesis of 5-(N'-[2-Aminoethyl]thioureidofluorescein provides insight into its purity, potential side products, and its inherent reactivity.
Synthesis Pathway
The compound is synthesized through a straightforward nucleophilic addition reaction. The isothiocyanate group (-N=C=S) of 5-Fluorescein Isothiocyanate (5-FITC) is highly electrophilic and reacts readily with the primary amine of a diamine, such as ethylenediamine.
Expertise & Experience: The choice of ethylenediamine is critical. By using a diamine, one amine reacts with the FITC to form the stable thiourea linkage, while the second primary amine remains free, creating a versatile reactive handle for subsequent conjugation steps.[6][7] The reaction is typically performed in a polar aprotic solvent like DMF or DMSO in the presence of a non-nucleophilic base.
Caption: Synthesis of 5-(N'-[2-Aminoethyl]thioureidofluorescein).
Reactivity Profile of the Terminal Amine
The key to this molecule's utility is its terminal primary amine. This functional group is a potent nucleophile, enabling it to participate in a wide array of conjugation reactions. The most common application involves forming stable amide bonds with activated carboxyl groups (e.g., carboxylic acids on proteins or surfaces). This reactivity makes it a bridge between the fluorescent reporter (fluorescein) and a target biomolecule.
Applications & Experimental Protocols
The primary application of 5-(N'-[2-Aminoethyl]thioureidofluorescein is as a fluorescent building block. Unlike FITC, which directly labels amines, this molecule allows for the labeling of other functional groups after being incorporated into a larger construct, or it can be used to introduce a fluorescent tag onto a surface or polymer that is reactive towards amines.
Example Protocol: Labeling a Protein via Carboxyl Groups
This protocol describes a self-validating system for conjugating the amine-terminated fluorescent probe to a protein containing accessible carboxyl groups (e.g., aspartic acid, glutamic acid residues) using carbodiimide chemistry.
Trustworthiness: This two-step activation process (EDC and NHS) is a gold-standard method. It enhances coupling efficiency and minimizes side reactions compared to using EDC alone by converting the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.
Materials:
-
Protein of interest (in a suitable amine-free buffer, e.g., MES, pH 6.0)
-
5-(N'-[2-Aminoethyl]thioureidofluorescein) (dissolved in DMSO or DMF)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Buffer (e.g., Tris or hydroxylamine, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the protein in MES buffer at a concentration of 1-5 mg/mL. The acidic pH (around 6.0) is optimal for EDC activation of carboxyl groups while minimizing hydrolysis.
-
Activator Preparation: Immediately before use, prepare fresh solutions of EDC and NHS in water or buffer. A typical concentration is 10 mg/mL.
-
Carboxyl Group Activation: Add a molar excess of EDC and NHS to the protein solution. A 10-fold molar excess of each is a common starting point. Incubate for 15-30 minutes at room temperature. This step creates the amine-reactive NHS-ester on the protein surface.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the 5-(N'-[2-Aminoethyl]thioureidofluorescein solution to the activated protein mixture. Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. The primary amine of the fluorescein derivative will attack the NHS ester, forming a stable amide bond.
-
Reaction Quenching: Add a quenching buffer (e.g., Tris) to a final concentration of 20-50 mM. This will consume any unreacted NHS-esters and stop the reaction.
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture over a size-exclusion chromatography column. The first colored fraction to elute will be the fluorescently labeled protein.
-
Characterization: Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for the dye). The degree of labeling can be calculated from these values.
Caption: Workflow for labeling protein carboxyl groups.
References
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El-Daly, S. A., et al. (2018). Fluorescein dye derivatives and their nanohybrids: Synthesis, characterization and antimicrobial activity. PubMed. [Link]
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El-Daly, S. A., et al. (2012). Optical, Photophysical, Stability and Mirrorless Lasing Properties of Novel Fluorescein Derivative Dye in Solution. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Fluorescein isothiocyanate. [Link]
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Wikipedia. (n.d.). Fluorescein. [Link]
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XEPU Scientific. (2024). Excitation and Emission of Fluorescein Isothiocyanate FITC. [Link]
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Londoño, M. F., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]
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PubChem. (n.d.). 5-Aminofluorescein. [Link]
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ResearchGate. (n.d.). Absorption (a) and fluorescence (b) spectra of the 5′-aminofluorescein.... [Link]
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Bazin, H., et al. (2001). Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection. PubMed. [Link]
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ResearchGate. (n.d.). The synthesis and separation of 5-and 6-aminofluoresceins. [Link]
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Galli, F., et al. (2016). Conjugation of amino-fluorescein to a pH-responsive bioactive glass. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
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ResearchGate. (n.d.). Normalized absorption and fluorescence spectra of (5-FAM)2 and (6-FAM)2.... [Link]
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The Royal Society of Chemistry. (n.d.). The conjugation strategy affects antibody orientation and targeting properties of nanocarriers. [Link]
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ChemSigma. (n.d.). 5-(n'-[2-aminoethyl]thioureidofluorescein) [ 75453-82-6 ]. [Link]
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Department of Chemistry and Pharmacy. (n.d.). Red Fluorescent Aminoferrocene (Pro)Drugs for in Cellulo and in Vivo Imaging. [Link]
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Al-Ostoot, F. H., et al. (2022). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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PubChem. (n.d.). N-(2-Aminoethyl)thiourea hydrochloride. [Link]
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Semantic Scholar. (n.d.). Development of aminoethylpyridine based N,N,N,O-donor fluorescent probes for the detection of Fe and Hg in aqueous media. [Link]
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NIST. (n.d.). 2-Amino-2-ethyl-1,3-propanediol. [Link]
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ResearchGate. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]
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Spasojević, L., et al. (2025). Stability and application of TiO2 nanomaterials in aqueous suspensions: a review. RSC Advances. [Link]
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The Inner Workings of a Molecular Switch: A Technical Guide to the Fluorescence Mechanism of 5-(N'-[2-Aminoethyl]thioureidofluorescein)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(N'-[2-Aminoethyl]thioureidofluorescein) (EATF) represents a class of smart fluorescent probes whose utility is intrinsically linked to a finely tuned, environment-sensitive fluorescence mechanism. This technical guide delves into the core principles governing the fluorescence of EATF, moving beyond a superficial description to provide a causal understanding of its photophysical behavior. We will explore the intricate interplay between the highly fluorescent xanthene core of fluorescein and the modulating influence of the N'-[2-Aminoethyl]thiourea substituent. The dominant role of Photoinduced Electron Transfer (PET) as a quenching mechanism will be elucidated, alongside the significant impact of pH on the overall fluorescence output. This document is intended to serve as a comprehensive resource for researchers leveraging EATF and similar thiourea-based fluorescein derivatives in the development of novel sensors, imaging agents, and diagnostic tools.
Introduction: The Architecture of a Smart Probe
At its core, 5-(N'-[2-Aminoethyl]thioureidofluorescein) is a derivative of one of the most well-known and widely utilized fluorophores: fluorescein. The enduring appeal of fluorescein lies in its high fluorescence quantum yield, excellent photostability, and biocompatibility.[1][2] However, native fluorescein's fluorescence is constitutive under physiological conditions. The true innovation of EATF lies in the strategic incorporation of a thiourea moiety, which transforms the "always on" fluorescein into a conditional, or "smart," probe.
The thiourea group, chemically similar to thioamides, can act as an intramolecular quencher, effectively turning "off" the fluorescence of the nearby fluorescein core.[3] This quenching is not irreversible; rather, it is a dynamic process that can be modulated by the local chemical environment. This reversible control over the fluorescence state is the cornerstone of EATF's utility as a sensor.
The Core Fluorescence Engine: The Fluorescein Moiety
The foundation of EATF's fluorescence is the xanthene ring system of fluorescein. This structure is characterized by extensive π-conjugation, which is responsible for its strong absorption of light in the blue region of the spectrum and subsequent emission of green light.[4] The fluorescence intensity of fluorescein is highly dependent on its ionic form, which is in turn governed by the pH of the surrounding medium.[1][4][5]
-
Dianion (high pH): At alkaline pH, both the phenolic hydroxyl and carboxylic acid groups are deprotonated, resulting in the highly fluorescent dianionic form.[5]
-
Monoanion (near-neutral pH): As the pH decreases, the phenolic hydroxyl group becomes protonated (pKa ~6.4), leading to the monoanionic form with reduced fluorescence.[4][5]
-
Neutral and Cationic forms (acidic pH): At lower pH values, further protonation leads to neutral and cationic species that are essentially non-fluorescent.[5]
This inherent pH sensitivity is a critical consideration in any application of EATF and must be accounted for in experimental design.
The Quenching Mechanism: The Role of the Thiourea Group and Photoinduced Electron Transfer (PET)
The defining feature of EATF's fluorescence mechanism is the quenching effect of the thiourea group. This is primarily attributed to a process known as Photoinduced Electron Transfer (PET) .[3][6][7]
In the ground state, there is minimal electronic interaction between the fluorescein fluorophore and the thiourea moiety. However, upon excitation of the fluorescein with an appropriate wavelength of light, the excited state of the fluorophore becomes a potent oxidizing agent. If a suitable electron donor is in close proximity, an electron can be transferred from the donor to the excited fluorophore. In the case of EATF, the electron-rich thiourea group serves as this intramolecular electron donor.[3][6]
This transfer of an electron to the excited fluorescein effectively de-excites it through a non-radiative pathway, preventing the emission of a photon and thus quenching the fluorescence.[8] The efficiency of this PET process is a key determinant of the overall fluorescence quantum yield of the molecule.[7][9]
Modulating the Quencher: "Turn-On" Fluorescence
The utility of EATF as a sensor stems from the ability to modulate the PET quenching process. By interacting with specific analytes, the electron-donating ability of the thiourea group can be suppressed, thereby inhibiting PET and "turning on" the fluorescence of the fluorescein core.
Thiourea moieties are known to be effective chelators for certain metal ions, such as mercury (Hg²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺).[10][11][12] The binding of a metal ion to the sulfur and/or nitrogen atoms of the thiourea group withdraws electron density, making it a less effective electron donor. This reduction in electron-donating capacity hinders the PET process, leading to a significant enhancement in fluorescence intensity. This "chelation-enhanced fluorescence" (CHEF) is a common sensing mechanism for thiourea-based probes.[12]
The Overarching Influence of pH
As previously mentioned, the intrinsic pH sensitivity of the fluorescein core is a critical factor in the overall fluorescence of EATF. The protonation state of the fluorescein moiety directly impacts its fluorescence quantum yield.[4][5] Therefore, any fluorescence measurements with EATF must be conducted in well-buffered solutions to avoid pH-induced artifacts.
Furthermore, the protonation state of the aminoethyl and thiourea groups can also be influenced by pH. Changes in the protonation of these groups could potentially alter the efficiency of PET, adding another layer of complexity to the pH-dependence of EATF's fluorescence. It is crucial for researchers to characterize the pH profile of EATF's fluorescence to determine the optimal pH range for their specific application and to properly interpret their results.
Experimental Protocols
Synthesis of 5-(N'-[2-Aminoethyl]thioureidofluorescein)
The synthesis of EATF typically involves the reaction of 5-aminofluorescein with a suitable thiourea-forming reagent. A common route is the reaction of 5-aminofluorescein with 2-isothiocyanatoethanamine. While specific reaction conditions can vary, a general procedure is outlined below.
Materials:
-
5-Aminofluorescein[13]
-
2-Isothiocyanatoethanamine hydrochloride
-
Triethylamine or other suitable base
-
Anhydrous Dimethylformamide (DMF) or other polar aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 5-aminofluorescein in anhydrous DMF.
-
Add a stoichiometric excess of triethylamine to the solution to act as a base.
-
In a separate vial, dissolve 2-isothiocyanatoethanamine hydrochloride in a minimal amount of DMF and neutralize with triethylamine.
-
Add the neutralized 2-isothiocyanatoethanamine solution dropwise to the 5-aminofluorescein solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5-(N'-[2-Aminoethyl]thioureidofluorescein).
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Note: The synthesis of the starting material, 5-aminofluorescein, often involves the nitration of fluorescein followed by reduction.[14][15][16]
Characterization of Fluorescence Properties
Materials:
-
5-(N'-[2-Aminoethyl]thioureidofluorescein) stock solution (e.g., in DMSO)
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers)
-
Solutions of analytes of interest (e.g., various metal salts)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure: pH Titration
-
Prepare a series of solutions containing a fixed concentration of EATF in buffers of varying pH.
-
Record the absorption spectrum of each solution to identify any pH-dependent shifts in the absorbance maximum.
-
Record the fluorescence emission spectrum of each solution, using an excitation wavelength near the absorption maximum.
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pH-dependent fluorescence profile and apparent pKa.
Procedure: Analyte Titration
-
Prepare a solution of EATF in a buffer of optimal pH (determined from the pH titration).
-
Record the baseline fluorescence emission spectrum.
-
Add aliquots of the analyte stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity as a function of analyte concentration to determine the sensitivity and detection limit.
Data Presentation
Table 1: Photophysical Properties of Fluorescein and its Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| Fluorescein (dianion) | ~490 | ~515 | ~0.95 | High intrinsic fluorescence, pH-sensitive.[1][4] |
| 5-Aminofluorescein | ~495 | ~535 | - | Precursor for EATF synthesis.[13] |
| EATF (quenched state) | ~495 | ~520 | Low | Fluorescence is quenched by the thiourea group via PET. |
| EATF (analyte-bound) | ~495 | ~520 | High | Fluorescence is restored upon analyte binding that inhibits PET. |
Conclusion
The fluorescence of 5-(N'-[2-Aminoethyl]thioureidofluorescein) is a dynamic and controllable process governed by the principles of Photoinduced Electron Transfer. The strategic placement of a thiourea group provides a molecular "switch" that can be modulated by the chemical environment, particularly by the presence of specific metal ions. A thorough understanding of this mechanism, coupled with careful consideration of the inherent pH sensitivity of the fluorescein core, is paramount for the successful design and implementation of EATF-based fluorescent probes in research and development. This guide provides the foundational knowledge and experimental framework to empower scientists to harness the full potential of this versatile molecular tool.
References
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Zhou, P., Liu, J., Yang, S., Chen, J., Han, K., & He, G. (2012). The invalidity of the photo-induced electron transfer mechanism for fluorescein derivatives. Physical Chemistry Chemical Physics, 14(42), 15191-15198. [Link]
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ResearchGate. (n.d.). Fluorescein-Based Thiourea Derivatives as Fluorogenic Sensors for Mono and Dicarboxylates. Retrieved February 15, 2026, from [Link]
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Carlson, J. C. T., & Cotter, M. A. (2014). Thioamide Quenching of Fluorescent Probes Through Photoinduced Electron Transfer: Mechanistic Studies and Applications. Biochemistry, 53(33), 5347–5355. [Link]
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Yoon, S., Albers, A. E., Wong, A. P., & Chang, C. J. (2014). Thiourea-Based Fluorescent Chemosensors for Aqueous Metal Ion Detection and Cellular Imaging. The Journal of Organic Chemistry, 79(13), 6333-6339. [Link]
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Yoon, S., Miller, E. W., He, Q., Tulyathan, O., & Chang, C. J. (2013). Thioureas as Reporting Elements for Metal-Responsive Fluorescent Chemosensors. The Journal of Organic Chemistry, 78(7), 3298-3304. [Link]
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ResearchGate. (n.d.). The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer. Retrieved February 15, 2026, from [Link]
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Halter, M., Tvrdy, K., & Wagenknecht, H. A. (2016). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. The Journal of Organic Chemistry, 81(15), 6333-6340. [Link]
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ResearchGate. (n.d.). Rational Design Principle for Modulating Fluorescence Properties of Fluorescein-Based Probes by Photoinduced Electron Transfer. Retrieved February 15, 2026, from [Link]
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Wang, X., Yang, C., Yan, M., Ge, S., & Yu, J. (2016). A novel fluorescence probe based on p-acid-Br and its application in thiourea detection. RSC Advances, 6(48), 42163-42169. [Link]
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Le Guernevé, C., & Le Saux, T. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules, 25(23), 5721. [Link]
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Sucre-Rosales, E., Ye, S., Bao, Y., & Vauthey, E. (2025). Photoinduced charge-transfer dynamics in fluorescent electron donor-acceptor polymers. University of Helsinki. [Link]
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Wang, Y., et al. (2023). A Highly Selective and Sensitive Sequential Recognition Probe Zn2+ and H2PO4− Based on Chiral Thiourea Schiff Base. Molecules, 28(10), 4169. [Link]
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Létourneau, D., et al. (2018). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. Nucleic Acids Research, 46(17), 8757–8765. [Link]
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McKinney, R. M., Spillane, J. T., & Pearce, G. W. (1964). Reaction paths to pure 5- and 6-aminofluorescein. Pitfalls encountered in conventional synthesis procedures. Journal of the Chemical Society C: Organic, 700-704. [Link]
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Bajar, B. T., et al. (2016). The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. Scientific Reports, 6, 27850. [Link]
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Rozhkov, E., et al. (2024). Synthesis of N-(2,2,2-Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Molbank, 2024(1), M1803. [Link]
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-
de la Cruz-Cruz, J. I., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold. Sensors, 18(7), 2139. [Link]
- Kim, J. H., et al. (2021). Synthesis and evaluation of [18F]FBAT, a novel 18F-labeled spirocyclic piperidine-based FAAH inhibitor for PET imaging. Bioorganic & Medicinal Chemistry, 43, 116262.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. research.unl.pt [research.unl.pt]
- 3. Thioamide Quenching of Fluorescent Probes Through Photoinduced Electron Transfer: Mechanistic Studies and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescein - Wikipedia [en.wikipedia.org]
- 5. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The invalidity of the photo-induced electron transfer mechanism for fluorescein derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Thiourea-based fluorescent chemosensors for aqueous metal ion detection and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiourea-based novel fluorescence chemosensor for selective detection of mercuric ion and its application in bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Reaction paths to pure 5- and 6-aminofluorescein. Pitfalls encountered in conventional synthesis procedures - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]
Technical Guide: 5-(N'-[2-Aminoethyl]thioureidofluorescein) Derivatives and Analogs
This technical guide provides a comprehensive analysis of 5-(N'-[2-Aminoethyl]thioureidofluorescein) (often abbreviated as 5-FITC-EDA ), a critical bifunctional fluorophore used in bio-conjugation and high-throughput screening.
Executive Summary
5-(N'-[2-Aminoethyl]thioureidofluorescein) is a semi-synthetic derivative of fluorescein isothiocyanate (FITC). Chemically, it transforms the electrophilic isothiocyanate group of 5-FITC into a nucleophilic primary amine via an ethylenediamine linker. This "polarity inversion" allows the fluorophore to be conjugated to carboxylic acids, activated esters, and aldehydes—targets inaccessible to standard FITC.
Its primary utility lies in Fluorescence Polarization (FP) assays , where it serves as a low-molecular-weight tracer, and in the synthesis of pH-sensitive bioconjugates.
Chemical Architecture & Synthesis
The core structure consists of the xanthene fluorophore linked to a short ethyl spacer via a thiourea bond. The stability of this molecule hinges on the thiourea linkage, which is robust under physiological conditions but susceptible to specific oxidative or hydrolytic degradation pathways.
Synthesis Pathway
The synthesis requires a high molar excess of ethylenediamine to prevent the formation of the non-functional "dimer" (where one diamine molecule reacts with two FITC molecules).
Figure 1: Reaction scheme for the synthesis of 5-FITC-EDA. Maintaining a high diamine-to-FITC ratio is critical to favor the mono-substituted product.
Synthesis Protocol (Standardized)
Reagents: 5-FITC (Isomer I), Anhydrous DMF, Ethylenediamine (99%).
-
Preparation: Dissolve 100 mg of ethylenediamine (excess) in 2 mL of anhydrous DMF/Methanol (1:1 v/v).
-
Addition: Dropwise add a solution of 5-FITC (50 mg in 1 mL DMF) to the stirring diamine solution over 15 minutes. Note: The reverse addition (amine to FITC) promotes dimerization.
-
Incubation: Stir at room temperature for 2 hours in the dark.
-
Precipitation: Add the reaction mixture to 30 mL of cold diethyl ether. The product, 5-FITC-EDA, will precipitate as an orange solid.
-
Purification: Centrifuge, wash the pellet 3x with ether to remove residual diamine.
-
Validation: Dissolve in pH 9.0 buffer; verify single spot on TLC (Silica, MeOH:CHCl3 1:4) or single peak on HPLC (C18 column).
Photophysical Properties
The spectral characteristics of 5-FITC-EDA closely mimic the parent fluorescein, governed by the protolytic equilibrium of the xanthene ring.
| Parameter | Value (pH > 8.0) | Value (pH < 5.0) | Notes |
| Excitation Max | 492–495 nm | ~435 nm | Shifts due to dianion/monoanion equilibrium. |
| Emission Max | 518–520 nm | Weak/Quenched | Quantum yield drops significantly at acidic pH. |
| Extinction Coeff. | ~75,000 M⁻¹cm⁻¹ | ~25,000 M⁻¹cm⁻¹ | Concentration determination requires pH > 8.0. |
| pKa (Core) | ~6.4 | ~6.4 | Thiourea linkage slightly alters pKa vs. amide. |
| Quantum Yield | 0.92 | < 0.20 | High brightness makes it ideal for trace detection. |
Critical Insight: The thiourea linkage acts as a fluorescence quencher in some contexts (Photo-induced Electron Transfer - PET) if the linker is too short or interacts with specific amino acids (e.g., Tryptophan) in a conjugate.
Derivatives and Analogs
Modifying the linker length or the isomer position alters the "reach" and solubility of the probe.
Linker Variations
-
5-FITC-EDA (2-carbon): Shortest linker. Rigid. Good for labeling small molecules where the fluorophore must be close to the binding site.
-
5-FITC-CAD (5-carbon, Cadaverine): "Cadavarine" linker. Reduces steric hindrance. Often preferred when conjugating to large proteins or deep binding pockets.
-
5-FITC-HDA (6-carbon, Hexamethylenediamine): Maximum flexibility.
Isomer Variations
-
5-Isomer: The standard for most biological applications. More pure preparations are generally available.
-
6-Isomer: Often harder to purify. Used when steric orientation of the 5-isomer interferes with binding.
Applications & Experimental Workflows
Protocol: Conjugation to Carboxyl Groups (EDC/NHS)
This molecule allows fluorescein to label carboxylic acids (e.g., C-terminus of peptides, glutamate side chains, or drug pharmacophores).
Workflow:
-
Activation: Dissolve target molecule (R-COOH) in DMF. Add 1.2 eq EDC and 1.2 eq NHS. React for 30 mins to form the NHS-ester.
-
Conjugation: Add 1.0 eq of 5-FITC-EDA and 2.0 eq of DIPEA (base).
-
Reaction: Stir for 4–12 hours in the dark.
-
Quenching: Add hydroxylamine to quench unreacted NHS esters.
-
Purification: HPLC (C18) is mandatory to separate the product from free fluorophore.
Application: Fluorescence Polarization (FP) Assay
5-FITC-EDA is the "Tracer" of choice for competitive binding assays.
Mechanism:
-
Free Tracer: Rapid rotation
Depolarized light (Low mP). -
Bound Tracer: Slow rotation (complex with protein)
Polarized light (High mP).
Figure 2: Principle of FP Assay. Competitor drugs displace the 5-FITC-EDA tracer, causing a drop in polarization signal.
Stability & Troubleshooting
Thiourea Instability (Edman-like Degradation)
While stable at neutral pH, the thiourea linkage is less stable than an amide bond.
-
Risk: In strong acid (TFA cleavage of peptides) or strong base (ammonia deprotection of DNA), the thiourea can cycle to form a thiohydantoin, cleaving the fluorophore.
-
Solution: For solid-phase peptide synthesis (SPPS), use 5-Carboxyfluorescein (amide linkage) instead of FITC derivatives if harsh cleavage is required. Use 5-FITC-EDA only for post-cleavage solution-phase labeling.
Photobleaching
Fluorescein bleaches rapidly under high-intensity illumination.
-
Mitigation: Use antifade reagents (e.g., DABCO, ProLong Gold) for microscopy. For plate assays, minimize exposure time and keep plates in the dark before reading.
pH Sensitivity
Fluorescence intensity drops 50% at pH 6.4.
-
Requirement: All quantitative assays must be buffered at pH > 7.5 (typically PBS pH 7.4 or HEPES pH 8.0) to ensure the fluorophore is in its maximal emission state (dianion).
References
-
Molecular Probes Handbook (Thermo Fisher) . Amine-Reactive Probes. Retrieved from
-
PubChem Compound Summary . Fluorescein-5-isothiocyanate.[1][2][3][4] Retrieved from
- Bioconjugate Techniques (Greg T. Hermanson).
-
Journal of Fluorescence . Fluorescence Polarization Assays in High-Throughput Screening. Retrieved from
-
AAT Bioquest . 5-FITC-Cadavarine Protocol. Retrieved from
Sources
A Senior Application Scientist's Guide to Bioconjugation with Fluorescein Derivatives
Introduction: Navigating the Landscape of Fluorescein Conjugation
Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and tracking of biomolecules with high sensitivity. Among the plethora of available fluorophores, fluorescein and its derivatives have remained popular due to their high quantum yield and well-characterized spectral properties.[1] However, the success of any labeling experiment hinges on selecting the right derivative for the target biomolecule and applying a robust, well-understood conjugation protocol.
This guide provides detailed protocols and expert insights for conjugating biomolecules with two important fluorescein derivatives: 5-(N'-[2-Aminoethyl]thioureidofluorescein) , more commonly known as Fluorescein-5-thiosemicarbazide (FTSC) , and the widely used Fluorescein Isothiocyanate (FITC) . A critical distinction lies in their reactivity:
-
FTSC possesses a thiosemicarbazide group that specifically reacts with aldehydes and ketones to form a stable thiosemicarbazone linkage.[2][3] This makes it an ideal probe for labeling periodate-oxidized glycoproteins, saccharides, or proteins where carbonyl groups have been introduced.[2][4]
-
FITC , conversely, features an isothiocyanate group that reacts with primary amines , such as the ε-amino group of lysine residues on proteins, to form a stable thiourea bond.[1][5]
Understanding this fundamental difference in chemical reactivity is the first and most crucial step in designing a successful conjugation strategy. This document will provide separate, detailed protocols for each chemistry, followed by comprehensive guides for purification and characterization applicable to both.
Part 1: Selective Labeling of Glycoproteins with FTSC via Carbonyl Chemistry
This protocol is designed for targeting the carbohydrate moieties of glycoproteins. The strategy involves two key stages: the gentle oxidation of cis-diol groups on sugar residues (like sialic acid) to create reactive aldehydes, followed by the conjugation of FTSC to these newly formed carbonyls.
Causality Behind the Method
Carbohydrate-directed labeling is a powerful technique because it directs the fluorescent tag away from the protein's core amino acid sequence, minimizing the risk of disrupting antigen-binding sites or other critical functional domains.[6] Mild oxidation with sodium meta-periodate (NaIO₄) is highly selective for cis-glycols found in sugar residues, particularly the terminal sialic acids of many glycoproteins.[6][7] This creates a unique chemical handle (an aldehyde) that is not naturally abundant on proteins, ensuring specific attachment of the FTSC probe.
Experimental Workflow: FTSC Conjugation to Glycoproteins
Caption: FTSC-Glycoprotein Conjugation Workflow.
Protocol 1A: Periodate Oxidation of Glycoproteins
-
Protein Preparation: Dissolve the glycoprotein (e.g., an IgG antibody) in an appropriate buffer such as 1X Phosphate-Buffered Saline (PBS), pH 7.4. The recommended concentration is 2-10 mg/mL.
-
Prepare Oxidant: Prepare a fresh 20-100 mM stock solution of sodium meta-periodate (NaIO₄) in water. Protect this solution from light.
-
Oxidation Reaction: Add the NaIO₄ stock solution to the glycoprotein solution to a final concentration of 1-10 mM. For selective oxidation of sialic acid residues, a lower concentration (e.g., 1 mM) is often sufficient.[6] Incubate the reaction for 30 minutes on ice in the dark (e.g., by wrapping the tube in aluminum foil).
-
Quench the Reaction: To stop the oxidation, quench the excess periodate by adding ethylene glycol to a final concentration of 10-20 mM. Incubate for 10 minutes on ice.
-
Buffer Exchange: Immediately remove the excess periodate and quenching reagent using a desalting column (e.g., Sephadex G-25) equilibrated with a reaction buffer suitable for the next step, such as 100 mM sodium acetate, pH 5.5.[8]
Protocol 1B: Conjugation of FTSC to Oxidized Glycoprotein
-
Prepare FTSC Stock Solution: Immediately before use, dissolve Fluorescein-5-thiosemicarbazide (FTSC) in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the FTSC stock solution to the purified, oxidized glycoprotein. A 50-fold molar excess of FTSC to protein is a good starting point for optimization.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light. The thiosemicarbazide group on FTSC will react with the aldehyde groups on the glycoprotein to form a stable thiosemicarbazone bond.[9]
-
Purification: Proceed immediately to the purification step (Part 3) to remove unconjugated FTSC.
Part 2: Classic Labeling of Proteins with FITC via Amine Chemistry
This protocol describes the most common method for labeling proteins by targeting primary amines, primarily the abundant lysine residues.
Causality Behind the Method
The isothiocyanate group of FITC is electrophilic and readily attacked by the nucleophilic primary amines on a protein.[1] This reaction is highly dependent on pH. At an alkaline pH (8.5-9.5), the lysine ε-amino groups are predominantly in a deprotonated, nucleophilic state, which is required for the reaction to proceed efficiently.[10][11] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with FITC.[5][12]
Experimental Workflow: FITC Conjugation to Proteins
Caption: FITC-Protein Conjugation Workflow.
Protocol 2: FITC Conjugation to Primary Amines
-
Protein Preparation: The protein must be in an amine-free buffer. If the protein is in a buffer like Tris or glycine, it must be dialyzed against a suitable labeling buffer. A common choice is 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.[12] The protein concentration should ideally be between 2-10 mg/mL.
-
Prepare FITC Stock Solution: Immediately before use, dissolve FITC powder in anhydrous DMSO to a concentration of 1 mg/mL.[10]
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the FITC stock solution. A typical starting point is to use a 10- to 15-fold molar excess of FITC to protein. For a 1 mg/mL IgG solution, this equates to approximately 50-75 µg of FITC per mg of IgG.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with continuous gentle stirring, protected from light.[12]
-
Quench Reaction (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine. Incubate for an additional 15-30 minutes.
-
Purification: Proceed immediately to the purification step (Part 3) to separate the labeled protein from unreacted FITC and quenching reagents.
Part 3: Purification of the Fluorescein-Conjugate
Effective removal of unconjugated dye is absolutely critical for accurate downstream analysis, especially for determining the degree of labeling.[13][14] The most common and effective method is size-exclusion chromatography (e.g., using a Sephadex G-25 column).
Protocol 3: Purification by Size-Exclusion Chromatography
-
Column Equilibration: Equilibrate a Sephadex G-25 column with 1X PBS, pH 7.4, according to the manufacturer's instructions.
-
Sample Loading: Apply the entire conjugation reaction mixture to the top of the column bed.
-
Elution: Allow the sample to enter the column bed, then begin eluting with 1X PBS. Two distinct colored bands should become visible.
-
The first band to elute is the high-molecular-weight protein-dye conjugate, which appears as a yellow-orange color.
-
The second, slower-moving band is the low-molecular-weight, unconjugated (free) dye.[5]
-
-
Fraction Collection: Collect the fractions corresponding to the first colored band. Pool the fractions that contain your labeled protein.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and/or dividing into aliquots and freezing at -20°C.
Part 4: Characterization - Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL, also referred to as F/P ratio) is the average number of fluorescein molecules conjugated to each protein molecule. It is a critical quality control parameter determined using UV-Vis spectrophotometry.[15][16]
Principle of DOL Calculation
The calculation relies on the Beer-Lambert law. By measuring the absorbance of the purified conjugate at two wavelengths—280 nm (where both protein and fluorescein absorb) and ~495 nm (the absorbance maximum for fluorescein)—we can determine the concentration of both the protein and the dye. A correction factor (CF) is required to subtract the contribution of the dye's absorbance at 280 nm.[13][17]
Key Quantitative Data
| Parameter | Value | Reference |
| λmax (Fluorescein) | ~495 nm | [1][13] |
| Molar Extinction Coefficient (ε) of Fluorescein at λmax | 80,000 M⁻¹cm⁻¹ (in basic buffer) | [13] |
| Correction Factor (CF) at 280 nm | 0.35 | [13] |
| Molar Extinction Coefficient (ε) of IgG at 280 nm | 210,000 M⁻¹cm⁻¹ | [13] |
Protocol 4: Spectrophotometric Determination of DOL
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up.
-
Blank Measurement: Using a quartz cuvette, zero the instrument at both 280 nm and 495 nm using the final purification buffer (e.g., 1X PBS).
-
Sample Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 495 nm (A₄₉₅). The A₄₉₅ reading should ideally be between 0.5 and 1.5 for optimal accuracy. Dilute the sample with a known volume of buffer if necessary, and remember to account for the dilution factor.
-
Calculations:
Step 1: Calculate the Molar Concentration of Fluorescein [Dye] [Dye] (M) = (A₄₉₅ × Dilution Factor) / (ε_dye × path length) (Where ε_dye_ = 80,000 M⁻¹cm⁻¹ and path length is typically 1 cm)
Step 2: Calculate the Corrected Protein Absorbance at 280 nm (A_protein_) A_protein_ = (A₂₈₀ × Dilution Factor) - (A₄₉₅ × Dilution Factor × CF) (Where CF = 0.35)
Step 3: Calculate the Molar Concentration of the Protein [Protein] [Protein] (M) = A_protein_ / (ε_protein_ × path length) (Where ε_protein_ for IgG is 210,000 M⁻¹cm⁻¹)
Step 4: Calculate the Degree of Labeling (DOL) DOL = [Dye] / [Protein]
Example Calculation:
-
Measured A₂₈₀ = 0.95; Measured A₄₉₅ = 0.80
-
Protein = IgG (ε = 210,000 M⁻¹cm⁻¹)
-
[Dye] = 0.80 / 80,000 = 1.0 x 10⁻⁵ M
-
A_protein_ = 0.95 - (0.80 × 0.35) = 0.95 - 0.28 = 0.67
-
[Protein] = 0.67 / 210,000 = 3.19 x 10⁻⁶ M
-
DOL = (1.0 x 10⁻⁵) / (3.19 x 10⁻⁶) ≈ 3.13
-
An optimal DOL for most antibodies is typically between 2 and 10.[15]
Part 5: Chemical Reaction Mechanisms
Visualizing the underlying chemistry provides a deeper understanding of the conjugation process.
Caption: Comparison of FTSC and FITC Reaction Mechanisms.
References
-
Bhattacharya, B. Protein labelling with FITC. NPTEL. [Link]
-
LigandTracer. Protocol - Protein labeling with FITC. LigandTracer. [Link]
-
You Do Bio. FITC Amine Labeling Protocol. emp Biotech. [Link]
-
Zeng, Y., et al. (2010). High efficiency labeling of glycoproteins on living cells. Nature Methods. [Link]
-
Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods. [Link]
-
Creative Biolabs. Antibody-FITC Conjugation Protocol. Creative Biolabs. [Link]
-
Rillahan, C. D., & Paulson, J. C. (2011). Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. Nature Chemical Biology. [Link]
-
Barlen, B., et al. (2023). Tripeptides conjugated with thiosemicarbazones: new inhibitors of tyrosinase for cosmeceutical use. International Journal of Molecular Sciences. [Link]
-
G-Biosciences. How To Determine Degree of Protein Labeling. G-Biosciences. [Link]
-
Zhang, Y., et al. (2012). Fluorescein-5-thiosemicarbazide as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells. Glycoconjugate Journal. [Link]
-
Zhang, Y., et al. (2013). An efficient method for selectively imaging and quantifying in situ the expression of sialylated glycoproteins on living cells. Glycobiology. [Link]
-
Zhang, Y., et al. (2014). Fluorescein-5-thiosemicarbazide (FTSC) labeling for fluorescent imaging of pectin-derived oligogalacturonic acid transported in living cells by confocal microscopy. Food Chemistry. [Link]
-
Eurogentec. 5-FTSC [Fluorescein-5-thiosemicarbazide]. Eurogentec. [Link]
Sources
- 1. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-FTSC [Fluorescein-5-thiosemicarbazide] - 25 mg [eurogentec.com]
- 4. Fluorescein-5-thiosemicarbazide as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. scrum-net.co.jp [scrum-net.co.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youdobio.com [youdobio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: 5-(N'-[2-Aminoethyl]thioureidofluorescein) Stability & Optimization
[1]
Executive Summary: The Molecule at a Glance
This compound is a fluorescein derivative linked to an ethylenediamine spacer via a thiourea bond. It is commonly used as a polar tracer, a building block for further conjugation (via the free amine), or a fluid-phase marker.[1]
-
The Fluorophore (Fluorescein): Highly pH-sensitive.[2] It acts as a "light switch," turning off at acidic pH and on at basic pH.
-
The Linker (Thiourea): Chemically stable under physiological conditions but susceptible to oxidation and hydrolysis at extreme pH or temperature.
-
The Handle (Aminoethyl): A primary amine that makes the molecule reactive toward aldehydes (fixatives) and activated esters.
Buffer Compatibility Matrix
The choice of buffer dictates both the stability of the chemical structure and the intensity of the fluorescent signal.
| Buffer System | Suitability | Technical Notes |
| Borate (pH 8.5 - 9.0) | Optimal | Maximizes fluorescence (dianion form).[1] Excellent for short-term assays. |
| Tris-HCl (pH 8.0) | High | Good fluorescence intensity.[1] Warning: Contains primary amines; do not use if reacting the probe with NHS-esters or aldehydes.[1] |
| PBS (pH 7.4) | Moderate | Standard physiological buffer. Fluorescence is ~70-80% of maximum due to pKa proximity (~6.4).[1] |
| Acetate / Citrate (pH < 6) | Low | NOT RECOMMENDED. Fluorescence will be quenched (protonated form). Solubility may decrease.[1] |
| DMSO / DMF | Stock Only | Use for preparing high-concentration stocks (10–100 mM).[1] Store at -20°C. |
Troubleshooting Guide (Q&A)
Q1: "My signal is significantly weaker than expected. Is the compound degrading?"
Diagnosis: It is likely a pH issue , not degradation. Mechanism: Fluorescein has a pKa of approximately 6.[3]4. At pH 6.0, it is protonated and nearly non-fluorescent.[1] At pH 7.4 (PBS), it is only partially ionized.[1] Solution:
-
Check the pH of your final solution.[4]
-
Spike a small aliquot with 1M NaOH or switch to a Borate buffer (pH 9.0). If the signal recovers instantly, the compound is stable; the environment was just too acidic.
Q2: "I see a yellow precipitate when I dilute my stock solution."
Diagnosis: "Solvent Shock" (rapid polarity change). Mechanism: The core fluorescein structure is hydrophobic.[5] Adding a concentrated DMSO stock rapidly to an aqueous buffer (especially cold or acidic ones) causes the compound to crash out before it can disperse. Solution:
-
Step-down Dilution: Dilute the DMSO stock 1:10 into an intermediate solvent (e.g., 50% DMSO/Water) before the final aqueous dilution.
-
Vortex Immediately: Vortex the buffer while adding the stock solution dropwise.
-
Check pH: Ensure the aqueous buffer is pH > 7.5; the ionized carboxylate helps solubility.
Q3: "Can I use this probe in fixed cells?"
Diagnosis: Reactivity Risk. Mechanism: The "2-Aminoethyl" tail contains a primary amine. Aldehyde fixatives (Formaldehyde, Glutaraldehyde) will covalently bind to this amine, potentially altering the probe's localization or washing it away if not crosslinked to the target. Solution:
-
If the amine is meant to be free (as a tracer), fix cells before adding the probe, or use a glycine wash to quench aldehydes first.
-
If the amine was used to conjugate the probe to a protein, the fixative is generally safe.
Visualizing Stability & Troubleshooting
Figure 1: The "Light Switch" Mechanism (pH Dependence)
This diagram illustrates why pH control is critical for signal intensity, distinct from chemical stability.
Caption: The fluorescence intensity of 5-(N'-[2-Aminoethyl]thioureidofluorescein) is dictated by the ionization state of the phenolic hydroxyl group, controlled strictly by pH.[1]
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to isolate the cause of signal loss: distinguishing reversible pH quenching from irreversible chemical degradation.
Detailed Protocols
Protocol A: Preparation of Stable Stock Solution
Goal: Create a long-term storage solution that minimizes hydrolysis.
-
Solvent: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide) or DMF .[1] Avoid water or ethanol for long-term storage.[1]
-
Concentration: Prepare at 10 mM .
-
Calculation: Molecular Weight ≈ 420–450 g/mol (Check specific batch CoA). For MW 434.5, dissolve 4.35 mg in 1 mL DMSO.[1]
-
-
Aliquot: Divide into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C in an amber tube or wrapped in foil.
Protocol B: Stability Testing Assay
Goal: Verify if an old stock solution is still viable.
-
Prepare Buffer: 100 mM Sodium Borate, pH 9.0.
-
Dilution: Dilute stock 1:1000 into the buffer (Final ~10 µM).
-
Measurement: Measure Absorbance at 494 nm (A494).
-
Calculation: Calculate concentration using Beer-Lambert Law (
).[1]-
Criteria: If calculated concentration is <80% of expected, or if
has shifted significantly from 494 nm, discard the stock.
-
References
-
Sigma-Aldrich. Product Information: Fluoresceinamine Isomer I (Related Structure).[1][11] Retrieved from [1]
-
Thermo Fisher Scientific. Fluorescein-5-thiosemicarbazide (FTSC) Technical Guide.[1] (Demonstrates thiourea linkage stability). Retrieved from
-
AAT Bioquest. 5-FITC ethylenediamine Product Properties & Spectrum. Retrieved from [1]
-
National Institutes of Health (PubChem). Fluoresceinylthioureido Compound Summary. CID 49866988. Retrieved from [1]
-
BenchChem. Impact of pH on the stability and reactivity of Fluorescein conjugates. Retrieved from [1]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorescein - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. seracare.com [seracare.com]
- 10. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. フルオレセインアミン, アイソマーI | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 5-(N'-[2-Aminoethyl]thioureidofluorescein) (EDTF) Fluorescence Quenching
Welcome to the technical support center for 5-(N'-[2-Aminoethyl]thioureidofluorescein), a critical fluorescent probe for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address common issues related to fluorescence quenching during your experiments.
Troubleshooting Guide
This section is designed to help you diagnose and resolve issues with EDTF fluorescence quenching in a logical, step-by-step manner.
Issue 1: My EDTF fluorescence signal is weak or completely absent.
A diminished or absent signal is the most common issue. The underlying cause is often related to the chemical environment of the fluorophore.
Possible Cause 1: Suboptimal pH
-
Why it happens: The fluorescence of fluorescein and its derivatives is highly pH-dependent.[1][2][3][4] The dianionic form, which is most prevalent at pH values above 6.5, is the most fluorescent species.[3] As the pH decreases, the fluorophore transitions to monoanionic, neutral, and cationic forms, which are significantly less fluorescent or non-fluorescent.[2][3]
-
Troubleshooting Steps:
-
Measure the pH of your buffer/sample solution. Ensure it is within the optimal range for EDTF fluorescence (typically pH 7.0-9.0).
-
Adjust the pH if necessary. Use a suitable buffer system to maintain a stable pH throughout your experiment. Phosphate-buffered saline (PBS) is a common choice.
-
Consider the local pH. In cellular or enzymatic assays, the local pH at the site of interest may differ from the bulk solution.
-
Possible Cause 2: Presence of Quenchers
-
Why it happens: Various substances can act as fluorescence quenchers, reducing the fluorescence intensity through different mechanisms.[5]
-
Collisional (Dynamic) Quenching: Occurs when the quencher molecule collides with the excited fluorophore, leading to non-radiative energy loss.[5][6] Common collisional quenchers include molecular oxygen and halide ions (e.g., I⁻, Br⁻, Cl⁻).[6][]
-
Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[5] Heavy metal ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺) are known static quenchers.[8][9][10][11]
-
Photoinduced Electron Transfer (PET): The thiourea moiety within the EDTF molecule itself can act as an intramolecular quencher.[12] Additionally, certain amino acids like tryptophan, tyrosine, histidine, and methionine can quench fluorescein derivatives through PET.[13]
-
-
Troubleshooting Steps:
-
Review your experimental components. Identify any potential quenchers in your buffers, media, or sample.
-
Purify your sample. If you suspect contamination, consider purification methods like dialysis or size-exclusion chromatography to remove small molecule quenchers.
-
Deoxygenate your solution. If oxygen quenching is a concern, you can degas your solution by bubbling with an inert gas like nitrogen or argon.
-
Possible Cause 3: Photobleaching
-
Why it happens: Photobleaching is the irreversible photo-induced chemical destruction of the fluorophore.[14][15][16] Prolonged exposure to high-intensity light can lead to a significant loss of fluorescence signal.[15][16]
-
Troubleshooting Steps:
-
Minimize light exposure. Keep samples in the dark whenever possible and use the lowest excitation intensity necessary for signal detection.[14][17]
-
Use antifade reagents. These reagents can be added to your sample to reduce photobleaching.
-
Acquire images efficiently. When performing fluorescence microscopy, use shorter exposure times and acquire images quickly.
-
Possible Cause 4: Aggregation and Self-Quenching
-
Why it happens: At high concentrations, EDTF molecules can aggregate, leading to self-quenching where an excited molecule transfers its energy to a non-excited neighbor, which then returns to the ground state non-radiatively.[18][19][20][21][22][23]
-
Troubleshooting Steps:
-
Work at optimal concentrations. Determine the optimal concentration range for your specific application to avoid self-quenching.
-
Ensure proper solubilization. Make sure the EDTF is fully dissolved in your working buffer.
-
Troubleshooting Workflow for Weak/Absent Signal
Caption: Mechanisms of EDTF fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for EDTF?
A1: Fluorescein and its derivatives typically have a peak excitation around 495 nm and a peak emission around 520 nm. [4]However, these values can be slightly influenced by the local environment. It is always recommended to perform a spectral scan to determine the optimal wavelengths for your specific experimental conditions.
Q2: How should I store my EDTF and EDTF-labeled conjugates?
A2: EDTF and its conjugates should be stored protected from light to prevent photobleaching. [17]For long-term storage, it is advisable to store them at -20°C or below. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles. [17] Q3: Can the solvent affect EDTF fluorescence?
A3: Yes, the solvent can have a significant impact. Water itself can act as a fluorescence quencher. [6][24]The fluorescence quantum yield of many organic dyes is lower in water compared to organic solvents. [24]Deuterated solvents like D₂O can sometimes lead to an increase in fluorescence intensity compared to H₂O. [24] Q4: Are there any common laboratory reagents that I should be aware of as potential quenchers?
A4: Yes, be cautious with the following:
-
Heavy metal ions: Solutions that may be contaminated with heavy metals like copper, iron, or mercury can cause significant quenching. [8][9][10][11]* Halide ions: Buffers containing high concentrations of chloride, bromide, or iodide can act as collisional quenchers. [6][]* Oxygen: Dissolved oxygen in aqueous buffers is a common quencher. []* Thiourea-containing reagents: Since EDTF itself contains a thiourea moiety, be aware that other molecules with this functional group can also contribute to quenching. [12][25][26][27][28] Q5: How can I differentiate between static and dynamic quenching?
A5: You can distinguish between these two quenching mechanisms by performing temperature-dependent fluorescence measurements.
-
Dynamic quenching: The quenching efficiency increases with increasing temperature due to a higher rate of diffusion and molecular collisions. * Static quenching: The quenching efficiency typically decreases with increasing temperature as the non-fluorescent complexes may become less stable and dissociate. [5]
Experimental Protocols
Protocol 1: Standard EDTF Fluorescence Measurement
-
Prepare a stock solution of EDTF: Dissolve EDTF in a suitable solvent (e.g., DMSO) to a concentration of 1-10 mM.
-
Prepare working solutions: Dilute the stock solution in your experimental buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects.
-
Transfer to a cuvette or microplate: Pipette the working solution into a suitable container for fluorescence measurement.
-
Set the fluorometer parameters:
-
Excitation wavelength: ~495 nm (perform a scan to find the maximum).
-
Emission wavelength: ~520 nm (perform a scan to find the maximum).
-
Set appropriate excitation and emission slit widths.
-
-
Measure the fluorescence intensity.
-
Measure a buffer blank: Measure the fluorescence of the buffer alone and subtract this value from your sample measurements.
Protocol 2: Identifying the Source of Quenching
-
Prepare your standard EDTF solution in a known "clean" buffer (e.g., high-purity water with a suitable buffer salt).
-
Measure the baseline fluorescence intensity.
-
Systematically add individual components of your experimental system to the EDTF solution and measure the fluorescence after each addition. For example:
-
Add your biological sample (e.g., cell lysate, protein solution).
-
Add any co-factors or other reagents.
-
-
A significant drop in fluorescence after the addition of a specific component indicates that it is the source of the quenching.
-
Further investigate the quenching component. If it is a complex mixture, consider fractionation or purification to isolate the specific quencher.
Quantitative Data Summary
| Parameter | Value | Reference |
| Peak Excitation | ~495 nm | [4] |
| Peak Emission | ~520 nm | [4] |
| Optimal pH Range | > 6.5 | [3] |
| Common Collisional Quenchers | O₂, I⁻, Br⁻, Cl⁻ | [6][] |
| Common Static Quenchers | Cu²⁺, Fe³⁺, Hg²⁺ | [8][9][10][11] |
| Intramolecular Quencher | Thiourea moiety | [12] |
References
-
Steady-state fluorescence spectra vs. pH values of fluorescein. ResearchGate. Available from: [Link]
-
Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. PMC. Available from: [Link]
-
Chemical structures of Fluorescein at different pH values of solution. ResearchGate. Available from: [Link]
-
Fluorescein. Wikipedia. Available from: [Link]
-
Thioamide Quenching of Fluorescent Probes Through Photoinduced Electron Transfer: Mechanistic Studies and Applications. PMC. Available from: [Link]
-
Understanding Fluorescence and pH Sensitivity of Fluorescein Molecule. Physics Forums. Available from: [Link]
-
Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes. American Journal of Physiology-Cell Physiology. Available from: [Link]
-
Universal quenching of common fluorescent probes by water and alcohols. Royal Society of Chemistry. Available from: [Link]
-
What is fluorescence quenching?. AxisPharm. Available from: [Link]
-
What is Fluorescence Quenching?. Science Projects and Ideas for Amateur Experimenters. Available from: [Link]
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Photobleaching. Evident Scientific. Available from: [Link]
-
Universal quenching of common fluorescent probes by water and alcohols. PMC. Available from: [Link]
-
Evaluation of peptide fluorescence quenching by thiourea. ResearchGate. Available from: [Link]
-
The mechanisms of fluorescence quenching of carbon dots upon interaction with heavy metal cations. Taylor & Francis Online. Available from: [Link]
-
Thiourea-Functionalized Ligands for Tunable Solid-State Photoluminescence and Quenching-Based Metal Sensing. ChemRxiv. Available from: [Link]
-
Critical assessment of selenourea as an efficient small molecule fluorescence quenching probe to monitor protein dynamics. Chemical Science. Available from: [Link]
-
Fluorescence quenching mechanism of aromatic hydrocarbons by closed-shell heavy metal ions in aqueous and organic solutions. The Journal of Physical Chemistry. Available from: [Link]
-
Fluorescence Self-Quenching from Reporter Dyes Informs on the Structural Properties of Amyloid Clusters Formed in Vitro and in Cells. PMC. Available from: [Link]
-
Determination of thiourea based on the reversion of fluorescence quenching of nitrogen doped carbon dots by Hg2+. PubMed. Available from: [Link]
-
Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio. Available from: [Link]
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Fluorescence - Photobleaching. Molecular Expressions Microscopy Primer. Available from: [Link]
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Fluorescence photobleaching and recovery of fluorescein sodium in carbomer film. RSC Publishing. Available from: [Link]
-
Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. MDPI. Available from: [Link]
-
Fluorescence Self-Quenching from Reporter Dyes Informs on the Structural Properties of Amyloid Clusters Formed in Vitro and in Cells. Nano Letters. Available from: [Link]
-
Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. PMC. Available from: [Link]
-
Unraveling the Mechanism of ACQ-to-AIE Transformation of Fluorescein Derivatives. The Journal of Physical Chemistry A. Available from: [Link]
-
Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. PMC. Available from: [Link]
-
Fluorescence quenching mechanisms. Fiveable. Available from: [Link]
-
Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field. PMC. Available from: [Link]
-
Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. Available from: [Link]
-
Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. PMC. Available from: [Link]
-
Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer. PMC. Available from: [Link]
-
The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning. PMC. Available from: [Link]
-
Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality Monitoring. PMC. Available from: [Link]
-
Quenching of fluorene fluorescence by single-walled carbon nanotube dispersions with surfactants: application for fluorene quantification in wastewater. PubMed. Available from: [Link]
-
Fluorescence quenching and dequenching analysis of RNA interactions in vitro and in vivo. PubMed. Available from: [Link]
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A Researcher's Guide: Comparing 5-(N'-[2-Aminoethyl]thioureidofluorescein) and Alexa Fluor 488 for Advanced Fluorescence Applications
In the landscape of fluorescence-based research, the selection of the right fluorophore is a critical decision that dictates the sensitivity, clarity, and reliability of experimental outcomes. For applications in the green spectrum, researchers are often faced with a choice between classic, cost-effective dyes and modern, high-performance alternatives. This guide provides an in-depth, objective comparison between 5-(N'-[2-Aminoethyl]thioureidofluorescein), a derivative of fluorescein, and the widely acclaimed Alexa Fluor 488.
For clarity in this guide, we will refer to 5-(N'-[2-Aminoethyl]thioureidofluorescein) by its more common chemical name, Fluorescein-5-thiosemicarbazide (FTSC) . This comparison is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental context to inform the selection of the optimal dye for specific research needs.
Molecular Overview: Structure Defines Function
The fundamental differences in performance between FTSC and Alexa Fluor 488 are rooted in their distinct molecular architectures.
-
Fluorescein-5-thiosemicarbazide (FTSC) is a derivative of the traditional fluorescein molecule. It retains the core xanthene structure responsible for its fluorescence but is modified with a thiosemicarbazide group. This functional group fundamentally changes its reactivity, making it specific for aldehydes and ketones. As a member of the fluorescein family, it inherits properties such as pH sensitivity and susceptibility to photobleaching.
-
Alexa Fluor 488 is a sulfonated rhodamine derivative. This chemical modification is a key engineering feat, resulting in a molecule that is more hydrophilic (water-soluble), less prone to aggregation, and structurally protected from the environmental factors that plague traditional fluorescein dyes. Its most common reactive form is an N-hydroxysuccinimidyl (NHS) ester, which targets primary amines.
Photophysical Properties: A Head-to-Head Comparison
The performance of a fluorophore is quantitatively defined by its photophysical parameters. While spectrally similar, Alexa Fluor 488 exhibits significant advantages in brightness and stability, which are critical for demanding applications.
| Property | Fluorescein-5-thiosemicarbazide (FTSC) | Alexa Fluor 488 | Advantage |
| Excitation Maximum (nm) | ~495 nm[1] | ~495 nm | Comparable |
| Emission Maximum (nm) | ~517 nm[1] | ~519 nm | Comparable |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 (as 5-DTAF, a similar derivative)[2] | ~73,000[3] | Comparable |
| Quantum Yield (Φ) | Not readily available (parent fluorescein ~0.92-0.97 in basic buffer)[4][5] | 0.92 [6] | Alexa Fluor 488 |
| Brightness (ε x Φ) | High | Very High | Alexa Fluor 488 |
| Photostability | Low (inherent to fluorescein core)[2][3] | Very High [2][3][7][8] | Alexa Fluor 488 |
| pH Sensitivity | High (fluorescence decreases in acidic pH)[9][10] | Low (stable from pH 4-10) [7] | Alexa Fluor 488 |
| Primary Reactivity | Aldehydes & Ketones[1][11] | Primary Amines (e.g., Lysine)[12] | Application-Specific |
Expert Insights:
-
Brightness: While the molar extinction coefficients are comparable, the consistently high quantum yield of Alexa Fluor 488 across a wide pH range makes it a significantly brighter and more reliable probe.[8] The brightness of fluorescein derivatives like FTSC is highly dependent on a basic environment (pH > 7.5) and can diminish substantially in neutral or acidic conditions.[9][10]
-
Photostability: This is the most critical differentiator. Fluorescein-based dyes are notoriously susceptible to photobleaching, where the fluorophore is irreversibly destroyed by excitation light. In one direct comparison, fluorescein's fluorescence dropped to 20% of its initial value after just 30 seconds of continuous illumination, while Alexa Fluor 488's signal remained stable.[3][13] This makes Alexa Fluor 488 the superior choice for techniques requiring prolonged or intense light exposure, such as confocal microscopy, super-resolution imaging, and time-lapse studies.[3]
The Decisive Factor: Chemical Reactivity and Experimental Design
Beyond photophysics, the most significant practical difference lies in the chemical groups these dyes target for covalent labeling. This distinction dictates the entire experimental approach, from sample preparation to the biological questions that can be answered.
Alexa Fluor 488: The Amine-Reactive Workhorse
Alexa Fluor 488 is most commonly supplied as an N-hydroxysuccinimidyl (NHS) ester. This form readily reacts with primary amines, such as the side chain of lysine residues on proteins, to form a stable amide bond.[12]
Primary Application: Labeling of proteins, particularly antibodies, for immunofluorescence (IF), flow cytometry, and western blotting.
This protocol provides a generalized methodology for labeling an antibody. The causality behind key steps is explained to ensure a self-validating system.
Causality Behind the Protocol:
-
Step 2 (Periodate Oxidation): Most native cell-surface sugars do not have free aldehydes. Mild oxidation with sodium periodate (NaIO4) specifically cleaves the bond between adjacent hydroxyl groups found in sialic acids, a common terminal sugar on glycoproteins, converting them into reactive aldehydes.
-
Step 4 (Physiological Conditions): The reaction between FTSC and the generated aldehydes can proceed under gentle, physiological conditions (e.g., neutral pH in PBS), which is advantageous for labeling living cells. [14][15]
Making the Right Choice: An Application-Driven Decision
| Application Scenario | Recommended Fluorophore | Rationale |
| Immunofluorescence (Antibody Labeling) | Alexa Fluor 488 | High brightness, exceptional photostability for high-resolution imaging, and pH insensitivity ensure a strong, stable signal. The amine-reactive chemistry is standard for antibody conjugation. [8] |
| Labeling Oxidized Proteins (Carbonyls) | FTSC | The thiosemicarbazide group specifically targets carbonyl (aldehyde/ketone) groups, which are markers of oxidative stress in proteins. [16] |
| Confocal & Super-Resolution Microscopy | Alexa Fluor 488 | Extreme photostability is non-negotiable for these techniques, which use intense laser illumination and often require multiple scans or long acquisition times. [3] |
| Labeling Cell-Surface Glycans | FTSC | Its specific reactivity with aldehydes makes it a valuable tool for glycobiology, allowing for the targeted visualization of sugar molecules after periodate oxidation or metabolic labeling. [14][17] |
| Flow Cytometry | Alexa Fluor 488 | Intense brightness is crucial for resolving dimly stained populations from background noise. Its stability ensures consistent measurements across large samples. |
| Budget-Constrained, Standard Epifluorescence | FTSC (or other fluorescein derivatives) | If experimental conditions are controlled (neutral pH, short exposure, use of antifade reagents), the lower cost of fluorescein derivatives can be an advantage for routine screening. |
Conclusion
While 5-(N'-[2-Aminoethyl]thioureidofluorescein) (FTSC) and Alexa Fluor 488 share a similar green emission spectrum, they are fundamentally different tools designed for distinct scientific tasks.
Alexa Fluor 488 stands as the superior fluorophore for general-purpose protein labeling, particularly in demanding imaging applications. Its engineered photostability, high brightness, and pH insensitivity provide researchers with a robust and reliable signal, ensuring high-quality, reproducible data. Its amine-reactive chemistry is the established standard for conjugating antibodies and other proteins.
FTSC , on the other hand, is a specialized probe. Its value lies not in its photophysical performance, which is characteristic of the less stable fluorescein family, but in its specific chemical reactivity towards aldehydes and ketones. This makes it an indispensable tool for researchers in fields like glycobiology or oxidative stress, where the scientific question requires the specific targeting of these functional groups.
As a Senior Application Scientist, the recommendation is clear: for the majority of immunolabeling and protein tracking studies, the investment in Alexa Fluor 488 is justified by the significant improvement in data quality and experimental reliability. FTSC should be chosen when the experimental design specifically leverages its unique reactivity to answer a biological question that amine-reactive dyes cannot address.
References
- Oliver, C. N., Fulks, R. M., & Levine, R. L. (1987). Use of fluorescein hydrazide and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels. Analytical Biochemistry, 161(2), 245–257.
-
Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS Ester. Retrieved from [Link]
- Martin, V. S., et al. (2012). Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence. Journal of Analytical Methods in Chemistry.
-
Custom MMIC. (n.d.). User Guide of Protein Labeling Kit (Alexa Fluor™ 488) (Cat. No.C104800). Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Alexa Fluor® Dyes - Simply the Best and Brightest. Retrieved from [Link]
- Zhang, Y., et al. (2012). Fluorescein-5-thiosemicarbazide as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells.
-
Optical Filter Shop. (2023, July 31). Is Alexa Fluor 488 or FITC Good for Apoptosis Study?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3921012, Fluorescein-5-thiosemicarbazide. Retrieved from [Link]
- Zhang, Y., et al. (2014). Fluorescein-5-thiosemicarbazide (FTSC) labeling for fluorescent imaging of pectin-derived oligogalacturonic acid transported in living cells by confocal microscopy. European Food Research and Technology, 239(5), 867-875.
- Thenot, M., et al. (2020).
- Zhang, Y., et al. (2012). Fluorescein-5-thiosemicarbazide as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells.
-
Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]
- de la Torre, P. G., et al. (2019). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 24(23), 4253.
-
Oregon Medical Laser Center. (n.d.). Fluorescein in basic ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of Fluorescein at different pH values of solution. Retrieved from [Link]
- Korrapati, S., et al. (2015). Quantum yields of fluorescein under different buffer conditions.
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Navigating the Fluorescent Landscape: A Guide to Validating Proteins Labeled with 5-(N'-[2-Aminoethyl]thioureidofluorescein)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, the ability to visualize and track proteins is paramount. Covalent labeling of proteins with fluorescent dyes, such as 5-(N'-[2-Aminoethyl]thioureidofluorescein) (AETF), provides a powerful lens through which to observe these molecular machines at work. However, the very act of attaching an external molecule to a protein carries the inherent risk of altering its native function. This guide provides a comprehensive framework for validating the functional integrity of proteins after labeling with AETF, comparing its performance with common alternatives, and offering detailed experimental protocols to ensure the reliability of your research.
The Chemistry of Labeling: Understanding AETF and Its Alternatives
AETF belongs to the isothiocyanate family of fluorescent dyes, which react with primary amines on proteins to form a stable thiourea linkage. This reaction is favored at an alkaline pH.[1][2] The primary targets for this reaction are the N-terminus of the polypeptide chain and the side chains of lysine residues.[1]
While effective, it is crucial to consider how AETF stacks up against other amine-reactive dyes. The most prevalent alternatives are N-hydroxysuccinimidyl (NHS) esters, which form stable amide bonds with primary amines, also under alkaline conditions.[1] Generally, the amide bond formed by NHS esters is considered more stable over time compared to the thiourea bond from isothiocyanates.[1]
Here's a comparative overview of common amine-reactive fluorescent dyes:
| Dye Class | Reactive Group | Bond Formed | Key Advantages | Key Considerations |
| Fluorescein Isothiocyanates (e.g., FITC, AETF) | Isothiocyanate | Thiourea | High quantum yield, readily available, inexpensive.[3] | pH sensitivity, photobleaching, potentially less stable bond compared to amides.[3][4] |
| Alexa Fluor NHS Esters | NHS Ester | Amide | High photostability, pH insensitivity, high quantum yield.[3] | Higher cost compared to traditional dyes. |
| DyLight NHS Esters | NHS Ester | Amide | High intensity and photostability. | Proprietary dyes with varying costs. |
| BODIPY Dyes | Various, incl. NHS Ester | Varies | Bright, narrow emission spectra, less sensitive to environmental factors.[5] | Can have solubility issues in aqueous solutions.[5] |
| Rhodamine Dyes | Various, incl. Isothiocyanate | Varies | Good photostability, available in a range of excitation/emission wavelengths.[] | Can be less bright than fluorescein derivatives. |
The choice of dye is a critical decision that depends on the specific application, the instrumentation available for excitation and detection, and the photophysical properties of the dye itself.[1]
The First Checkpoint: Quantifying the Degree of Labeling (DOL)
Before assessing protein function, it is essential to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[7][8] An optimal DOL is crucial; too low a value results in a weak signal, while an excessively high DOL can lead to self-quenching and diminished fluorescence.[9]
dot
Caption: Workflow for Determining the Degree of Labeling (DOL).
Experimental Protocol: Determining DOL
Materials:
-
Labeled protein conjugate
-
Spectrophotometer
-
Quartz cuvettes
-
Purification column (e.g., size-exclusion chromatography)[9][10]
-
Buffer used for labeling
Procedure:
-
Purification: Thoroughly remove any unbound dye from the labeled protein solution using dialysis or a size-exclusion chromatography column.[9][10] This step is critical for accurate measurements.
-
Absorbance Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280).
-
Measure the absorbance at the maximum absorption wavelength (λmax) of the specific dye. For fluorescein derivatives like AETF, this is typically around 495 nm.[11]
-
If the absorbance is greater than 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.[9][10]
-
-
Calculations:
-
Protein Concentration: The concentration of the protein is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
-
Where:
-
-
Dye Concentration: The concentration of the dye is calculated as:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)[7]
-
-
The Core of Validation: Functional Assays
The ultimate test of a labeled protein is whether it behaves like its unlabeled counterpart. The choice of functional assay is entirely dependent on the protein's biological role. It is imperative to perform these assays in parallel with the unlabeled protein as a control.
For Enzymes: Kinetic Analysis
If your protein is an enzyme, a kinetic assay is the gold standard for functional validation. The key parameters to compare between the labeled and unlabeled enzyme are the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[12]
Caption: Workflow for Validating Enzyme Function via Kinetic Analysis.
This protocol is a general template and should be adapted for the specific enzyme and substrate. Fluorometric assays are highly sensitive and are particularly useful for enzymes that produce a fluorescent product.[12][13]
Materials:
-
Labeled and unlabeled enzyme
-
Fluorogenic substrate specific to the enzyme
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
96-well black microplates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the substrate in assay buffer. Prepare working solutions of both labeled and unlabeled enzyme at the same concentration.
-
Assay Setup: To the wells of the microplate, add the substrate dilutions.
-
Initiate Reaction: Add the enzyme (labeled or unlabeled) to the wells to start the reaction.
-
Kinetic Read: Immediately place the plate in the microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (the initial linear portion of the fluorescence vs. time curve).
-
Plot the initial velocities against the substrate concentrations for both the labeled and unlabeled enzyme.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each.[12]
-
A significant change in Km or Vmax for the labeled enzyme compared to the unlabeled control suggests that the fluorescent tag may be interfering with substrate binding or catalytic activity.
For Binding Proteins: Interaction Analysis
For proteins whose function is defined by their interaction with other molecules (e.g., antibodies, receptors), it's crucial to validate their binding properties post-labeling.
FP is a powerful technique for studying molecular interactions in solution.[14] It measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.[14][15][16] When a small, fluorescently labeled protein binds to a larger, unlabeled partner, the complex tumbles more slowly in solution, resulting in an increase in fluorescence polarization.[14]
SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of biomolecular interactions.[17][18][19] In this context, the unlabeled protein would be immobilized on the sensor chip, and the binding of both the labeled and unlabeled partner protein (as the analyte) would be compared. This allows for a direct comparison of the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[17]
Comparative Data: Labeled vs. Unlabeled Protein Function
| Assay | Parameter Measured | Expected Outcome for Validated Protein |
| Enzyme Kinetics | Km, Vmax | No significant difference between labeled and unlabeled protein. |
| Fluorescence Polarization | Binding Affinity (KD) | Similar KD values for the interaction involving the labeled and unlabeled protein. |
| Surface Plasmon Resonance | ka, kd, KD | Similar kinetic and affinity constants for the labeled and unlabeled protein. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Fluorescence Signal | Low DOL. | Optimize the labeling reaction to achieve a higher DOL.[1] |
| Self-Quenching | High DOL. | Optimize for a lower DOL.[9] |
| Photobleaching | Dye instability. | Use more photostable dyes (e.g., Alexa Fluor series) and antifade reagents during imaging.[1] |
| Non-specific Staining | Unremoved free dye. | Ensure thorough purification of the labeled protein.[1] |
| Protein Aggregation | High DOL or harsh labeling conditions. | Optimize DOL; centrifuge the labeled protein solution to remove aggregates before use.[1] |
| Altered Function | Dye interferes with active/binding site. | Try labeling a different site (e.g., thiol-reactive dyes for cysteines); use a smaller dye; reduce the DOL. |
Conclusion: Ensuring Data Integrity
The act of fluorescently labeling a protein is a powerful tool, but it is not a benign one. The potential for the label to alter the very function we wish to study is a significant concern that must be addressed through rigorous validation.[20][21][22][23] By systematically quantifying the degree of labeling and performing comparative functional assays against an unlabeled control, researchers can proceed with confidence, knowing that their observations reflect true biological phenomena and not experimental artifacts. This commitment to validation is the bedrock of scientific integrity and ensures the reliability of data in the competitive and fast-paced fields of research and drug development.
References
- Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. (n.d.). Google Books.
- Fluorescence polarization assay to quantify protein-protein interactions - PubMed. (n.d.). PubMed.
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. (n.d.). Google Books.
- A Head-to-Head Comparison of Amine-Reactive Dyes for Biological Research - Benchchem. (n.d.). BenchChem.
- How to Determine the Degree of Labeling. (2025, October 29). AAT Bioquest.
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. (2025, August 10). Google Books.
- Protein–Protein Interactions Protein–Protein Interactions. (n.d.). Raines Lab.
- Fluorescent protein tracers; a trial of new fluorochromes and the development of an alternative to fluorescein - PubMed. (n.e.). PubMed.
- Protein labelling with FITC. (n.d.). SlideShare.
- Protocol - LigandTracer - Protein labeling with FITC. (2021, September 30). LigandTracer.
- How To Determine Degree of Protein Labeling. (2015, November 10). G-Biosciences.
- FITC Amine Labeling Protocol. (n.d.). You Do Bio.
- Degree of labeling (DOL) step by step. (n.d.). Abberior Instruments.
- Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed. (n.d.). PubMed.
- Calculate dye:protein (F/P) molar ratios. (n.d.). Thermo Fisher Scientific.
- An efficient method for FITC labelling of proteins using tandem affinity purification - PMC. (n.d.). National Center for Biotechnology Information.
- Enzyme Kinetic Assay. (n.d.). Creative Biogene.
- Recommended labeling protocols. (n.d.). Sigma-Aldrich.
- Surface Plasmon Resonance (SPR) Service. (n.d.). Creative Proteomics.
- FLUORESCEIN ISOTHIOCYANATE Product Numbers: F4274, Isomer I F7250, Isomer I F1628, Isomer I on Celite F4002, Isomer II F3651, M. (n.d.). Sigma-Aldrich.
- Comparison of Three Common Amine Reactive Fluorescent Probes Used for Conjugation to Biomolecules by Capillary Zone Electrophoresis. (n.d.). ACS Publications.
- Fluorescent Dyes for Protein Labeling. (n.d.). BOC Sciences.
- Fluorometric Enzyme Assays. (n.d.). Creative Enzymes.
- How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2025, May 9). Patsnap.
- Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. (n.d.). PNAS.
- Protein Interaction Analysis by Surface Plasmon Resonance. (n.d.). Springer Nature Experiments.
- What is the most fluorescent amine reacting dye?. (2016, October 13). ResearchGate.
- Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed. (n.d.). PubMed.
- Measuring Enzyme Kinetics with AFC Fluorogenic Substrates: Application Notes and Protocols. (n.d.). BenchChem.
- Labeling Proteins For Single Molecule Imaging. (n.d.). Teledyne Vision Solutions.
- Protein Labeling Techniques. (n.d.). Sino Biological.
- The dark side of fluorescent protein tagging—the impact of protein tags on biomolecular condensation. (2025, February 7). Molecular Biology of the Cell (MBoC).
- Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022, November 16). MDPI.
- Overview of Biacore Surface Plasmon Resonance Technology. (n.d.). Creative Proteomics.
- Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). National Center for Biotechnology Information.
- Alternatives to Fluorescent tagged proteins. (n.d.). SlideShare.
- 4 things to know about your system for successful fluorescent protein tagging. (2019, August 27). Horizon Discovery.
- Effects of fluorescent tags and activity status on the membrane localization of ROP GTPases. (2024, January 25). Taylor & Francis Online.
- Fluorescent labeling and modification of proteins - PMC. (n.d.). National Center for Biotechnology Information.
- The dark side of fluorescent protein tagging – the impact of protein tags on biomolecular condensation. (2025, February 13). ETH Zurich.
- New strategies for fluorescently labeling proteins in the study of amyloids - PMC. (n.d.). National Center for Biotechnology Information.
- Novel Method Allows Simultaneous Fluorescent Labeling of Many Proteins. (2024, April 23). Technology Networks.
- (PDF) A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments. (2025, September 10). ResearchGate.
- Protein Labeling: Methods and Mechanisms. (n.d.). Creative Proteomics.
- Labeling Proteins in vitro (S9124). (n.d.). NEB.
- Fluorescent Thiol Protein Labeling. (n.d.). Jena Bioscience.
- Functionalizing Anthraquinone-Based Fluorophores for Protein Labeling. (n.d.). Liberty University.
- To label or not: the need for validation in label-free imaging. (2025, August 10). ResearchGate.
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